molecular formula C8H10BrN5 B13321180 1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine

1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13321180
M. Wt: 256.10 g/mol
InChI Key: LWYMXJIOGTVIJC-UHFFFAOYSA-N
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Description

1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that combines the structural features of both pyrazole and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the bromination of 1-methylpyrazole to obtain 4-bromo-1-methylpyrazole . This intermediate can then be reacted with an imidazole derivative under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine is unique due to its combination of pyrazole and imidazole rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

1-[(4-bromo-2-methylpyrazol-3-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H10BrN5/c1-13-7(6(9)4-12-13)5-14-3-2-11-8(14)10/h2-4H,5H2,1H3,(H2,10,11)

InChI Key

LWYMXJIOGTVIJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CN2C=CN=C2N

Origin of Product

United States

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